Hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C12H18ClNO3S and a molecular weight of 291.8 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a phenylsulfanyl group and a carboxylate ester, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride typically involves the reaction of methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other industrial-scale equipment would be essential to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
Hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylate ester may also play a role in the compound’s bioavailability and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate: Lacks the hydrochloride and hydrate components.
Methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate sulfoxide: An oxidized form of the compound.
Methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate sulfone: A further oxidized form of the compound.
Uniqueness
Hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to similar compounds .
Properties
IUPAC Name |
methyl 4-phenylsulfanylpyrrolidine-2-carboxylate;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S.ClH.H2O/c1-15-12(14)11-7-10(8-13-11)16-9-5-3-2-4-6-9;;/h2-6,10-11,13H,7-8H2,1H3;1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNZHLBTRXOHGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)SC2=CC=CC=C2.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.